molecular formula C34H52N2O6S B12037537 N-(4-(N-Hexadecyl-N-methylsulphamoyl)-2,5-dimethoxyphenyl)-3-oxo-3-phenylpropionamide CAS No. 83721-34-0

N-(4-(N-Hexadecyl-N-methylsulphamoyl)-2,5-dimethoxyphenyl)-3-oxo-3-phenylpropionamide

Cat. No.: B12037537
CAS No.: 83721-34-0
M. Wt: 616.9 g/mol
InChI Key: CKISAHSCDNMLGR-UHFFFAOYSA-N
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Description

The molecule comprises:

  • A 3-oxo-3-phenylpropionamide backbone, which includes a phenyl-substituted ketone and an amide linkage.
  • A 2,5-dimethoxyphenyl group attached to the amide nitrogen, providing electron-donating methoxy substituents that may enhance stability or modulate electronic interactions.
  • An N-hexadecyl-N-methylsulphamoyl group at the para position of the dimethoxyphenyl ring. The hexadecyl (C16) chain introduces significant lipophilicity, while the sulphamoyl group (SO₂N-) may contribute to solubility or binding interactions.

Properties

CAS No.

83721-34-0

Molecular Formula

C34H52N2O6S

Molecular Weight

616.9 g/mol

IUPAC Name

N-[4-[hexadecyl(methyl)sulfamoyl]-2,5-dimethoxyphenyl]-3-oxo-3-phenylpropanamide

InChI

InChI=1S/C34H52N2O6S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-24-36(2)43(39,40)33-27-31(41-3)29(25-32(33)42-4)35-34(38)26-30(37)28-22-19-18-20-23-28/h18-20,22-23,25,27H,5-17,21,24,26H2,1-4H3,(H,35,38)

InChI Key

CKISAHSCDNMLGR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN(C)S(=O)(=O)C1=C(C=C(C(=C1)OC)NC(=O)CC(=O)C2=CC=CC=C2)OC

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-(N-Hexadecyl-N-methylsulphamoyl)-2,5-dimethoxyphenyl)-3-oxo-3-phenylpropionamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of the dimethoxyphenyl derivative, followed by the introduction of the hexadecyl and methylsulphamoyl groups. The final step involves the formation of the propionamide moiety. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(4-(N-Hexadecyl-N-methylsulphamoyl)-2,5-dimethoxyphenyl)-3-oxo-3-phenylpropionamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-(N-Hexadecyl-N-methylsulphamoyl)-2,5-dimethoxyphenyl)-3-oxo-3-phenylpropionamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-(N-Hexadecyl-N-methylsulphamoyl)-2,5-dimethoxyphenyl)-3-oxo-3-phenylpropionamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a long alkyl chain, sulphamoyl group, and dimethoxyphenyl moiety. Below is a comparative analysis with structurally related compounds from the evidence:

Compound Name Molecular Formula Key Substituents Applications/Properties Reference
Target Compound C₃₃H₄₈N₂O₆S* Hexadecyl, methylsulphamoyl, 2,5-dimethoxyphenyl, 3-oxo-3-phenylpropionamide Hypothesized: Drug delivery, polymer synthesis N/A
N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide C₁₆H₂₄N₂O₂ Methoxymethyl, piperidinyl Pharmaceutical intermediate
Propanil (N-(3,4-dichlorophenyl)propanamide) C₉H₉Cl₂NO Dichlorophenyl Herbicide (disrupts photosynthesis)
CI 12480 (cosmetic colorant) C₂₅H₂₀Cl₂N₄O₄ 2,5-Dimethoxyphenyl, azo group Cosmetic colorant (electron-rich stability)

Key Comparisons:

Hexadecyl Chain vs. Shorter Alkyl/Functional Groups

  • The target’s hexadecyl chain drastically increases lipophilicity compared to shorter chains (e.g., methoxymethyl in ). This may enhance membrane permeability or prolong half-life in biological systems, contrasting with ’s compound, which lacks such modifications.
  • In contrast, Propanil () uses a simple dichlorophenyl group for herbicidal activity, relying on electron-withdrawing substituents rather than lipophilic chains .

Sulphamoyl Group vs. Hydroxamic Acids/Chloro Substituents

  • The sulphamoyl group (SO₂N-) differs from hydroxamic acids (e.g., compounds in ), which contain a hydroxamate (CONHOH) moiety linked to antioxidant activity . The sulphamoyl group may instead favor hydrogen bonding or solubility in polar solvents.
  • Propanil’s dichlorophenyl group enables electrophilic interactions in plants, whereas the target’s dimethoxyphenyl group (electron-donating) likely reduces reactivity, favoring stability .

Dimethoxyphenyl Motif in Diverse Applications

  • The 2,5-dimethoxyphenyl group in the target mirrors CI 12480 (), a cosmetic colorant where this substituent stabilizes the azo chromophore. This suggests the target’s dimethoxy groups may similarly enhance stability or π-π stacking in formulations .

Physicochemical and Application Insights

  • Solubility : The hexadecyl chain likely renders the target poorly water-soluble, contrasting with smaller propanamides (e.g., ’s compound) but aligning with lipid-soluble pharmaceutical intermediates.
  • Synthetic Challenges : The hexadecyl and sulphamoyl groups may complicate synthesis compared to simpler analogs like Propanil, requiring specialized purification steps akin to 3-chloro-N-phenyl-phthalimide () .

Q & A

Basic: What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

Answer:
Synthesis challenges include the multi-step nature of the process, steric hindrance from the hexadecyl chain, and ensuring regioselectivity during sulphamoyl group introduction. Optimization strategies include:

  • Stepwise purification : Intermediate isolation via column chromatography (e.g., silica gel) to minimize side reactions .
  • Solvent selection : Use polar aprotic solvents (e.g., dioxane) to enhance reagent solubility and stabilize reactive intermediates .
  • Temperature control : Maintain low temperatures (0–5°C) during sulfonamide coupling to prevent decomposition .
  • Catalytic additives : Employ triethylamine to neutralize HCl byproducts in acylation steps, improving reaction efficiency .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:
A combination of techniques is critical:

  • 1^1H/13^{13}C-NMR : Assign signals for methoxy (δ 3.8–4.0 ppm), sulphamoyl (δ 7.9–8.2 ppm), and aromatic protons (δ 6.5–7.5 ppm) to confirm regiochemistry .
  • FTIR : Identify carbonyl (C=O, ~1650–1750 cm1^{-1}) and sulphonamide (S=O, ~1150–1350 cm1^{-1}) functional groups .
  • HRMS : Validate molecular weight with <2 ppm mass accuracy to distinguish isotopic patterns from impurities .
  • Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (e.g., ~180°C) to assess thermal stability .

Advanced: How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance its biological activity?

Answer:
SAR studies require systematic modifications and activity assays:

  • Functional group substitution : Replace the hexadecyl chain with shorter alkyl groups (C8–C12) to balance lipophilicity and solubility .
  • Bioisosteric replacements : Substitute the phenylpropionamide moiety with heterocycles (e.g., thiophene) to improve target binding .
  • Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with sulphamoyl groups) .
  • In vitro assays : Test derivatives against enzyme targets (e.g., kinases, proteases) to correlate structural changes with IC50_{50} values .

Advanced: What methodologies are recommended for resolving contradictions in stability data under varying environmental conditions?

Answer:
Contradictions often arise from uncontrolled variables. Mitigation strategies include:

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., hydrolysis of the sulphamoyl group) .
  • HPLC-MS monitoring : Track degradation products (e.g., quinone derivatives from oxidation) and quantify stability using peak area ratios .
  • Buffer screening : Test pH-dependent stability (pH 1–9) to simulate physiological conditions and optimize storage buffers .
  • Reproducibility protocols : Standardize humidity/temperature controls using environmental chambers to minimize batch-to-batch variability .

Basic: How can researchers ensure purity and reproducibility in large-scale synthesis?

Answer:

  • Recrystallization : Use ethanol/water mixtures to remove hydrophobic impurities (e.g., unreacted hexadecyl precursors) .
  • HPLC-DAD : Implement purity thresholds (>98%) with diode-array detection to identify co-eluting contaminants .
  • Batch documentation : Record solvent lot numbers, reagent stoichiometry, and stirring rates to standardize protocols .

Advanced: What computational tools are suitable for predicting the compound’s interaction with biological targets?

Answer:

  • Molecular dynamics (MD) simulations : Model ligand-receptor binding over 100+ ns trajectories to assess sulphamoyl group flexibility .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to predict hydrogen-bonding sites on the phenylpropionamide moiety .
  • QSAR models : Train algorithms using bioactivity data from analogs to predict logP, pKa, and membrane permeability .

Advanced: How can contradictory data in biological assays (e.g., IC50_{50}50​ variability) be systematically addressed?

Answer:

  • Assay standardization : Use internal controls (e.g., reference inhibitors) and normalize data to cell viability (MTT assays) .
  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity and Western blotting for target modulation .
  • Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to distinguish experimental noise from true biological effects .

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